

Venoterpine: Application Notes and Protocols for Drug Discovery

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Compound of Interest

Compound Name: Venoterpine

Cat. No.: B8261439

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Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for future research. Currently, there is a significant lack of published experimental data validating the biological activities and therapeutic applications of **Venoterpine**. The information presented herein is based on computational predictions and general pharmacological testing strategies.

Venoterpine (also known as Alkaloid RW47) is a monoterpene pyridine alkaloid with a promising, yet largely unexplored, pharmacological profile.[1][2][3][4] Computational in silico studies suggest that **Venoterpine** possesses favorable drug-like properties, including good aqueous solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.[5] These characteristics make it an intriguing candidate for drug discovery, particularly for central nervous system disorders. This document outlines potential applications and proposes experimental protocols to investigate and validate the therapeutic potential of **Venoterpine**.

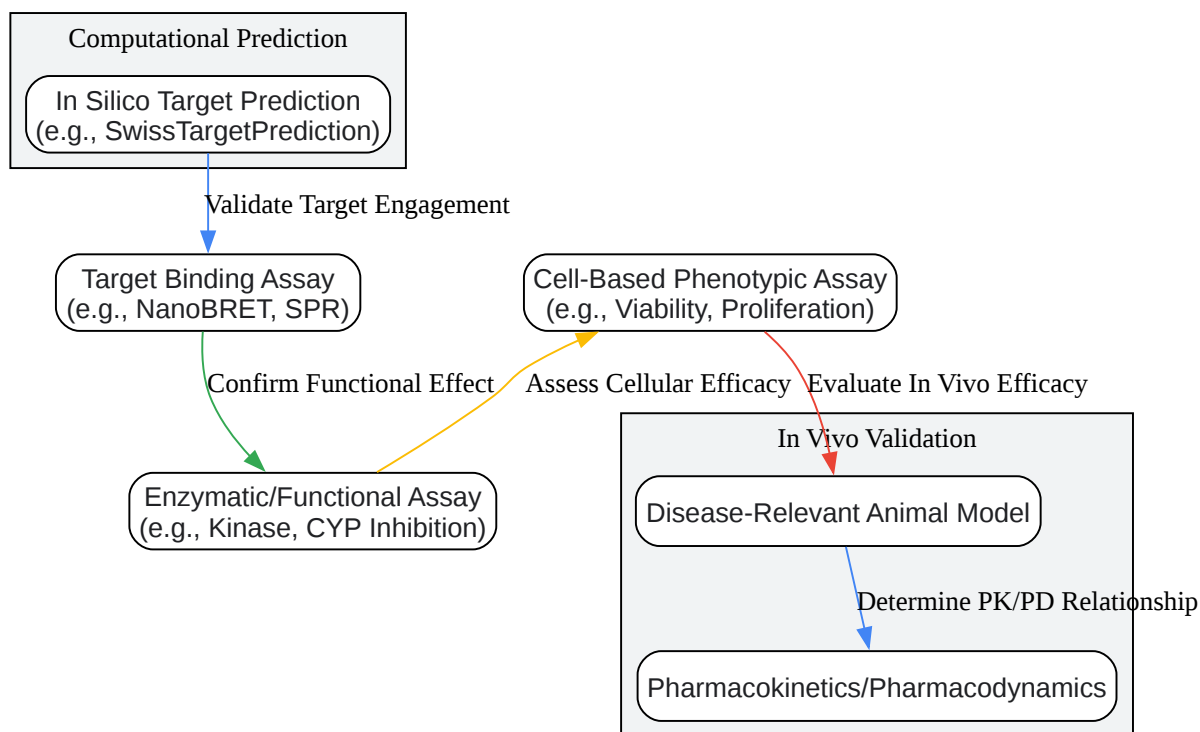
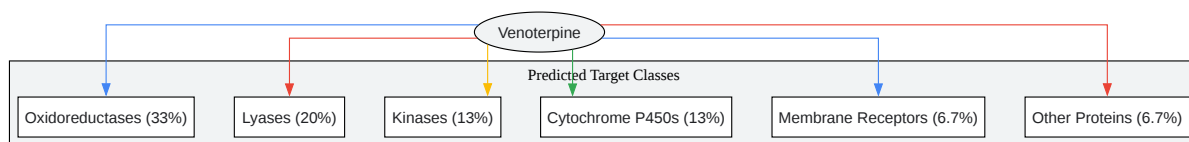
Quantitative Data Summary

The following table summarizes the computationally predicted physicochemical and pharmacokinetic properties of **Venoterpine**. It is crucial to note that these values are theoretical and await experimental verification.

Property	Predicted Value	Method	Reference
Molecular Weight	149.19 g/mol	Computational	[5]
Molecular Formula	C ₉ H ₁₁ NO	Computational	[5]
Water Solubility	Good	SwissADME	[5]
Lipophilicity (LogP)	Balanced	SwissADME	[5]
Gastrointestinal Absorption	High	SwissADME	[5]
Blood-Brain Barrier Permeability	Permeable	SwissADME	[5]
P-glycoprotein Substrate	No	SwissADME	[5]
Cytochrome P450 Inhibition	No inhibition of major isoforms	SwissADME	[5]
Drug-Likeness (Lipinski's Rule)	Adherent	SwissADME	[5]

Predicted Biological Targets

Computational target prediction suggests that **Venoterpine** may interact with a range of protein classes. The validation of these predicted targets is a critical first step in elucidating its mechanism of action.



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